molecular formula C7H5Br2NO2 B1503477 Methyl 5,6-dibromopicolinate CAS No. 1214375-13-9

Methyl 5,6-dibromopicolinate

Cat. No. B1503477
CAS RN: 1214375-13-9
M. Wt: 294.93 g/mol
InChI Key: LYHRXCVWNSIURQ-UHFFFAOYSA-N
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Description

Methyl 5,6-dibromopicolinate (MDP) is an organic compound belonging to the group of dibromopicolinates, which have been studied for their ability to act as electron transfer agents in a variety of reactions. MDP is a brominated derivative of pyridine-3-carboxylic acid (3-pyridinecarboxylic acid), and is used in a wide range of applications, including synthesis of novel compounds, drug delivery, and as a catalyst for chemical reactions.

Scientific Research Applications

DNA Binding and Biological Activity

Research has shown the relationship between molecular structure and biological activity of compounds, including those related to Methyl 5,6-dibromopicolinate. For instance, platinum(II) complexes incorporating methylated derivatives of phenanthroline displayed significant variation in cytotoxicities, influenced by their methylation patterns. These compounds, particularly those with specific methyl substitutions, exhibited greater biological activity due to their ability to intercalate with DNA, suggesting potential applications in cancer therapy and genetic research (Brodie, Collins, & Aldrich-Wright, 2004).

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory properties of novel compounds, including those structurally related to Methyl 5,6-dibromopicolinate, have been investigated. These studies have identified compounds with potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as anti-inflammatory effects in animal models, indicating potential for the development of new therapeutic agents (Al-Abdullah et al., 2014).

Tubulin Polymerization Inhibition

Certain derivatives related to Methyl 5,6-dibromopicolinate have been identified as inhibitors of tubulin polymerization, a critical process in cell division. These compounds disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underscores the potential application of these compounds as anticancer agents, highlighting their ability to target the microtubule network within cells (Minegishi et al., 2015).

Interaction with Metal Ions

The interaction of Methyl 5,6-dibromopicolinate derivatives with metal ions has been explored for their potential in forming complexes that exhibit unique pharmacological and biochemical properties. These interactions have implications for understanding the molecular mechanisms of metal-mediated biological processes and developing metal-based drugs (Dömötör et al., 2017).

Neurotransmitter-Gated Ion Channels

The effects of compounds on neurotransmitter-gated ion channels have been studied, providing insights into the molecular actions of anesthetics and the modulation of neurotransmitter systems. This research contributes to the understanding of how certain compounds can influence neural activity and has potential implications for the development of neurological drugs (Hara & Harris, 2002).

properties

IUPAC Name

methyl 5,6-dibromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHRXCVWNSIURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673208
Record name Methyl 5,6-dibromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6-dibromopicolinate

CAS RN

1214375-13-9
Record name Methyl 5,6-dibromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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